molecular formula C10H16N4O B11814738 3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B11814738
M. Wt: 208.26 g/mol
InChI Key: CZTQKAWSEPFULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound featuring a fused triazole-pyrazine core with a tetrahydro-2H-pyran-4-yl substituent at the 3-position. This scaffold is structurally related to pharmacologically active triazolopyrazine derivatives, such as sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes therapy .

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

3-(oxan-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C10H16N4O/c1-5-15-6-2-8(1)10-13-12-9-7-11-3-4-14(9)10/h8,11H,1-7H2

InChI Key

CZTQKAWSEPFULW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NN=C3N2CCNC3

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclocondensation

In the patent CN102796104A, 2-chloropyrazine reacts with hydrazine hydrate in ethanol at 60–61°C for 15 hours to yield a dihydropyrazine intermediate (93.3% purity). This intermediate undergoes further functionalization with trifluoroacetic anhydride and methylsulfonic acid to form the triazole ring. For the target compound, substitution of the trifluoromethyl group with tetrahydro-2H-pyran-4-yl would require analogous cyclization steps using a pyran-containing precursor.

ParameterValue
ReagentMethylmagnesium bromide (3.0 M)
SolventTetrahydrofuran (THF)
Temperature−60°C → 0°C
Reaction Time6 hours
Yield81%

Integrated Synthesis of 3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine

Combining the triazolo-pyrazine core synthesis with the tetrahydro-2H-pyran-4-yl substituent involves sequential steps:

Stepwise Functionalization

  • Formation of Dihydropyrazine Intermediate :

    • 2-Chloropyrazine reacts with hydrazine hydrate in ethanol (60°C, 15 hours).

    • Purification via methylene dichloride/isopropanol extraction yields a dihydropyrazine derivative.

  • Cyclization with Pyran-Containing Reagent :

    • Substitute trifluoroacetic anhydride with a tetrahydro-2H-pyran-4-yl carbonyl chloride analog.

    • Reflux in chlorobenzene with methanesulfonic acid (110°C, 42 hours) promotes triazole ring closure.

  • Hydrogenation and Salt Formation :

    • Catalytic hydrogenation (10% Pd/C, 4 bar H₂, 25°C) reduces unsaturated bonds.

    • Treatment with HCl/ethanol precipitates the hydrochloride salt.

Table 2: Optimized Parameters for Final Hydrogenation

ParameterValue
Catalyst10% Palladium on carbon
Pressure4 bar H₂
Temperature23–25°C
Reaction Time4.5 hours
Purity (HPLC)99.3%

Analytical Validation and Quality Control

Critical quality attributes include HPLC purity, residual solvent levels, and structural confirmation via NMR and LC-MS.

HPLC Purity Profiling

  • The final compound exhibits ≥99.3% purity when analyzed using a C18 column (mobile phase: acetonitrile/water).

  • Intermediate 1-(tetrahydro-2H-pyran-4-yl)ethanone shows 99.1% purity under analogous conditions.

Structural Elucidation via NMR

  • ¹H NMR (DMSO-d6) : δ 3.98 (m, 2H, pyran-OCH₂), 3.42 (m, 2H, pyran-CH₂), 2.52 (m, 1H, pyran-CH), 2.15 (s, 3H, COCH₃).

Challenges and Scalability Considerations

Byproduct Management

  • Side reactions during cyclization (e.g., over-alkylation) are mitigated by precise temperature control and stoichiometric reagent ratios.

  • Silica gel chromatography or recrystallization removes residual impurities.

Industrial Feasibility

  • The use of chlorobenzene and palladium catalysts necessitates solvent recovery systems to reduce costs.

  • Batch hydrogenation in high-pressure reactors ensures reproducibility at scale .

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazolopyrazine core, potentially altering its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of triazolo-pyrazine compounds exhibit promising antitumor properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent .

Antimicrobial Properties
The compound has shown activity against a range of microbial pathogens. Studies have reported that it possesses antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Neuropharmacology

Cognitive Enhancement
There is growing interest in the use of triazolo-pyrazine derivatives for cognitive enhancement. Preliminary studies suggest that this compound may improve memory and learning processes in animal models. Its effects on neurotransmitter systems, particularly those involving acetylcholine and dopamine, are being investigated to understand its potential as a nootropic agent .

Anxiolytic Effects
Another area of research focuses on the anxiolytic properties of this compound. Animal studies have indicated that it may reduce anxiety-like behaviors, potentially through modulation of GABAergic activity. This suggests its application in developing treatments for anxiety disorders .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is crucial for optimizing its pharmacological profile. Researchers are exploring various modifications to enhance its efficacy and reduce toxicity. Key findings from SAR studies include:

Modification Effect on Activity
Altering the tetrahydropyran ringIncreased solubility and bioavailability
Substituting nitrogen atomsEnhanced receptor binding affinity
Modifying side chainsImproved selectivity towards target enzymes

These modifications aim to refine the compound's therapeutic potential while minimizing adverse effects.

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Case Study 1: Anticancer Activity
    A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that this compound could serve as a lead for developing new anticancer therapies .
  • Case Study 2: Neuroprotective Effects
    In a model of neurodegeneration induced by oxidative stress, the compound demonstrated protective effects on neuronal cells by reducing markers of oxidative damage and inflammation. This supports its potential use in treating neurodegenerative diseases such as Alzheimer's .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Physical State Key Properties
3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Tetrahydro-2H-pyran-4-yl C₁₁H₁₈N₄O 222.29 Not reported Likely higher hydrophilicity due to oxygen
Sitagliptin (trifluoromethyl analog) Trifluoromethyl C₁₆H₁₅F₆N₅O 407.32 Crystalline solid Lipophilic (logP ~1.2), DPP-4 inhibitor
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Methyl C₆H₁₀N₄ 138.17 Solid (dark brown) Lower steric bulk, synthetic intermediate
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HCl Trifluoromethyl C₆H₈ClF₃N₄ 228.61 (free base: 192.15) Pale yellow oil/solid Acid-sensitive, key intermediate for sitagliptin

Key Observations:

  • The tetrahydro-2H-pyran-4-yl substituent increases molecular weight and introduces oxygen, likely improving aqueous solubility compared to the lipophilic trifluoromethyl group in sitagliptin .
  • Methyl-substituted analogs exhibit lower molecular weight and simpler purification profiles but lack pharmacological relevance .
  • The trifluoromethyl derivative’s electron-withdrawing nature enhances metabolic stability and receptor binding in DPP-4 inhibitors .

Stability and Degradation

  • Trifluoromethyl analogs degrade under acidic/alkaline conditions, releasing triazolopyrazine fragments and amino acid derivatives .
  • The tetrahydro-2H-pyran-4-yl group’s ether linkage may confer resistance to hydrolysis compared to ester- or amide-containing analogs .

Biological Activity

3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a compound belonging to the class of triazolo[4,3-a]pyrazines. This class has garnered attention due to its diverse biological activities, including antibacterial, anti-cancer, and anti-diabetic properties. This article reviews the biological activities associated with this compound, supported by relevant research findings and data.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step synthetic routes that include cyclization reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Antibacterial Activity

Research indicates that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. For instance:

  • In vitro studies showed that compounds within this class demonstrated moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. Specifically, certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ampicillin .
CompoundTarget BacteriaMIC (μg/mL)
2eStaphylococcus aureus32
2eEscherichia coli16

Anticancer Activity

The compound also shows promise in cancer treatment:

  • Anti-tumor studies have revealed that derivatives of triazolo[4,3-a]pyrazine possess potent anti-cancer effects against various cell lines. For example, compound 22i demonstrated IC50 values of 0.83 μM against A549 lung cancer cells and 0.15 μM against MCF-7 breast cancer cells .
CompoundCell LineIC50 (μM)
22iA5490.83
22iMCF-70.15
22iHeLa2.85

The mechanism by which these compounds exert their biological effects often involves:

  • Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Modulation of key signaling pathways associated with cell proliferation and survival .

Case Studies

  • Antibacterial Study : In a study evaluating various triazolo[4,3-a]pyrazines for antibacterial efficacy, it was found that specific modifications in the side chains significantly enhanced their activity against resistant bacterial strains.
  • Cancer Cell Line Study : Another investigation focused on the antiproliferative effects of synthesized compounds on HT-29 colon cancer cells. Results indicated that certain derivatives could activate apoptotic pathways leading to cell death via upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl2 .

Q & A

Q. What are the key synthetic strategies for preparing 3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from hydrazine derivatives and functionalized pyrazine precursors. For example, cyclization of hydrazinopyrazin-2-ones with ortho-esters or anhydrides under reflux conditions (e.g., DMFA at 100°C for 24 hours) is a common approach . Key intermediates like N1-aryl-3-hydrazinopyrazin-2-ones are synthesized via chlorination and hydrazine substitution steps . Optimizing stoichiometry (e.g., 15 mmol acid with carbonyldiimidazole) and solvent choice (anhydrous DMFA) is critical for yield enhancement .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, 1^1H and 13^13C NMR verify the fused triazole-pyrazine system and tetrahydropyran substitution, while HRMS confirms the molecular formula (e.g., C10_{10}H15_{15}N5_{5}O) . X-ray crystallography may resolve stereochemical ambiguities, particularly for chiral centers in the tetrahydropyran moiety .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Methodological Answer : Polar aprotic solvents like DMFA or ethanol are preferred for cyclization steps. Sodium hypochlorite in ethanol at room temperature offers a greener alternative for oxidative ring closure, achieving ~73% yield without hazardous reagents . Reflux durations (e.g., 24 hours) and pH control (neutral to mildly acidic) minimize side reactions like over-oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data across different synthetic routes?

  • Methodological Answer : Systematic parameter screening (e.g., temperature, catalyst loading) using Design of Experiments (DoE) is recommended. For example, comparing DMFA reflux (100°C, 24 hours) vs. ethanol/NaOCl (room temperature, 3 hours) reveals solvent polarity and oxidant strength as yield determinants. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps, such as imidazole intermediate formation .

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure forms?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed coupling) can enforce stereocontrol. For tetrahydropyran substitution, enzymatic resolution (e.g., lipase-mediated kinetic separation) or chiral HPLC post-synthesis ensures enantiopurity . Computational modeling (DFT) predicts steric and electronic influences on ring puckering, guiding functional group placement .

Q. How does the compound’s fused heterocyclic system influence its biological activity?

  • Methodological Answer : The triazole-pyrazine core acts as a bioisostere for purines, enabling kinase inhibition. Structure-Activity Relationship (SAR) studies show that the tetrahydropyran group enhances lipophilicity (logP ~2.5) and blood-brain barrier penetration . In vitro assays (e.g., IC50_{50} measurements against cancer cell lines) correlate substituent electronegativity (e.g., trifluoromethyl ) with potency.

Key Considerations for Experimental Design

  • Contradiction Management : Conflicting solubility data (e.g., in DMSO vs. ethanol) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases .
  • Scale-Up Challenges : Pilot-scale reactions (>10 g) require solvent recovery systems (e.g., ethanol distillation ) and impurity profiling (LC-MS) to meet ≥98% purity thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.